1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol

Descripción

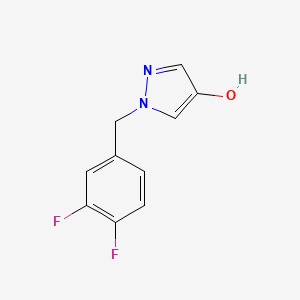

1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol is a pyrazole derivative featuring a benzyl group substituted with fluorine atoms at the 3- and 4-positions. The pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) is substituted at the 1-position by the difluorinated benzyl group and at the 4-position by a hydroxyl group. This structure confers unique electronic and steric properties:

- Electronic Effects: The fluorine atoms are electron-withdrawing, polarizing the benzyl group and influencing the pyrazole ring's electron density. This can enhance stability against metabolic degradation and modulate interactions with biological targets .

- Hydrogen Bonding: The hydroxyl group at position 4 can act as a hydrogen bond donor, while the fluorine atoms may participate in weak hydrogen bonds or dipole-dipole interactions, affecting crystallization and solubility .

- Applications: Pyrazole derivatives are widely explored in pharmaceuticals (e.g., kinase inhibitors, anti-inflammatory agents) and agrochemicals due to their structural versatility and bioactivity .

Propiedades

IUPAC Name |

1-[(3,4-difluorophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2O/c11-9-2-1-7(3-10(9)12)5-14-6-8(15)4-13-14/h1-4,6,15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKASMIJHPGYWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(C=N2)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Overview

1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol is a pyrazole derivative with applications in synthesizing complex molecules for pharmaceutical research. The typical synthesis involves condensing a pyrazole precursor with 3,4-difluorobenzyl chloride or bromide in the presence of a base. Optimization of reaction conditions is crucial for enhancing yield and purity.

- CAS No. 1603188-42-6

- Molecular Formula: \$$C{10}H8F2N2O\$$

- Molecular Weight: 210.18 g/mol

Synthetic Methods

The synthesis of this compound involves the condensation of a pyrazole precursor with 3,4-difluorobenzyl chloride or bromide, typically in the presence of a base.

Reaction Conditions

- Temperature : The reaction in step ii) is carried out at temperatures ranging from 0 to 150°C, particularly from 20 to 110°C.

- Reaction Time : The reaction time is typically in the range of 0.1 to 15 hours.

- Solvents : The compound of formula IV is preferably in solution in an inert organic solvent, which is then combined with hydrazine compound V, preferably as a solution in water.

- Compounding : The combining of compounds IV and V can take place in the temperature range of 0 to 50°C, particularly from 10 to 50°C, followed by heating the reaction mixture to the desired temperature. The reaction time for this step is typically 0.5 to 8 hours.

Applications and Research Findings

Pyrazole derivatives, including those with fluorinated benzyl groups, have been studied for their potential biological activities, such as antimicrobial, anticancer, and antioxidant properties. Though specific research on this compound is limited, related compounds have shown promising results in these areas.

Tables of compounds

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 1603188-42-6 | C10H8F2N2O | 210.18 |

Análisis De Reacciones Químicas

Types of Reactions

1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparación Con Compuestos Similares

Substituent Electronic Effects

Physicochemical Properties

Actividad Biológica

1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a difluorobenzyl substituent. The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity to biological targets, which may contribute to its efficacy as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of enzymes involved in inflammatory pathways and other signaling mechanisms. The compound's structure allows it to modulate the activity of various molecular targets, leading to potential anti-inflammatory and anticancer effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anti-inflammatory : The compound has shown potential in inhibiting inflammatory mediators, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Anticancer : Preliminary studies suggest it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial : Some derivatives of pyrazole compounds have demonstrated moderate antimicrobial activity against various bacterial strains .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory pathways | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Antimicrobial | Moderate activity against Staphylococcus aureus |

Case Studies

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in a murine model. The compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when administered at doses ranging from 10 to 50 mg/kg. This suggests its potential utility in treating chronic inflammatory conditions .

Case Study 2: Anticancer Potential

In vitro assays demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its role as a potential anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol?

A common methodology involves cyclocondensation reactions. For example, refluxing 3,4-difluorobenzyl chloride with a pyrazole precursor in glacial acetic acid, followed by purification via recrystallization (ethanol-water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Yields can vary based on substituent electronic effects; electron-withdrawing groups (e.g., fluorine) may require extended reaction times .

Q. How is this compound characterized using spectroscopic techniques?

- 1H NMR : Aromatic protons adjacent to fluorine atoms typically show downfield shifts (δ 7.4–9.2 ppm). The pyrazole-OH group appears upfield (δ ~6.0 ppm), while fluorine substituents deshield neighboring protons .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients are used to confirm purity and molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C10H7F2N2O) .

Q. What safety protocols are critical during synthesis?

Use gloveboxes for air-sensitive steps, wear PPE (nitrile gloves, lab coats), and handle waste via certified disposal services due to fluorinated byproducts. Avoid skin contact, as halogenated pyrazoles may exhibit toxicity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via SHELX suite) is ideal. Hydrogen-bonding networks (e.g., O-H···N interactions) are analyzed using graph set notation (e.g., D descriptors for chains). Fluorine atoms often participate in weak C-F···H-C contacts, influencing packing motifs .

Q. What strategies mitigate contradictions in spectroscopic vs. computational data?

Q. How to design derivatives for enhanced biological activity?

Functionalize the pyrazole-OH group via:

- Hydrazone formation : React with hydrazines (e.g., 2,4-dinitrophenylhydrazine) in acetic acid to yield Schiff bases, which can be screened for antimicrobial or anticancer activity .

- Heterocyclic fusion : Introduce substituents at the 4-position (e.g., trifluoromethyl) to modulate lipophilicity and target binding (e.g., kinase inhibition) .

Q. What in vitro assays evaluate its pharmacological potential?

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.

- Anti-inflammatory : COX-2 inhibition ELISA or nitric oxide suppression in RAW 264.7 macrophages .

Methodological Tables

| Derivatization Yield | Conditions | Reference |

|---|---|---|

| Hydrazone formation | 56% yield, glacial acetic acid, 4 h reflux | |

| Fluorobenzamide synthesis | 72% yield, DMF, EDCI/HOBt coupling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.